3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 1,3-thiazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxybenzaldehyde
- 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde
- 3-Methoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Uniqueness
3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both an ethoxy group and a thiazolylmethoxy group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
3-ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H13NO3S/c1-2-16-12-5-3-4-10(6-15)13(12)17-7-11-8-18-9-14-11/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
KRURVWANXCWQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CSC=N2)C=O |
Origin of Product |
United States |
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